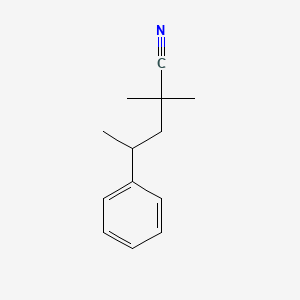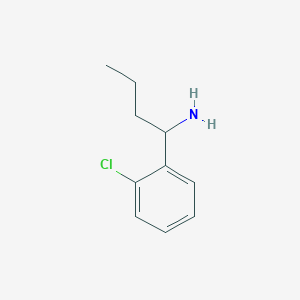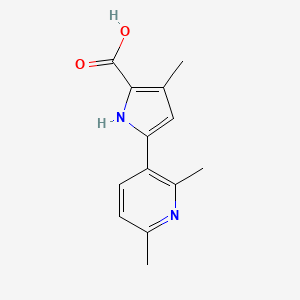![molecular formula C17H22ClN3O5S B12093819 (2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)
(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a sulfonamide group, and a hydroxylated butanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride typically involves multiple steps:
Formation of the Pyridine Derivative: The pyridine ring is often synthesized through a Bohlmann-Rahtz reaction, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Hydroxylation and Butanamide Formation: The final steps involve the hydroxylation of the intermediate compound and the formation of the butanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzymes, making it a candidate for drug development .
Medicine
Medically, the compound is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer. Its ability to inhibit specific enzymes makes it a promising lead compound for drug discovery .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mécanisme D'action
The mechanism of action of (2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the natural substrate of enzymes, leading to competitive inhibition. This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Pyridine-3-sulfonamide: A compound with a similar pyridine and sulfonamide structure but lacking the butanamide moiety.
N-hydroxy-3-methylbutanamide: A compound with a similar butanamide structure but lacking the pyridine and sulfonamide groups.
Uniqueness
The uniqueness of (2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound for research and development in multiple scientific disciplines .
Propriétés
Formule moléculaire |
C17H22ClN3O5S |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O5S.ClH/c1-12(2)16(17(22)19-23)20(11-13-4-3-9-18-10-13)26(24,25)15-7-5-14(21)6-8-15;/h3-10,12,16,21,23H,11H2,1-2H3,(H,19,22);1H |
Clé InChI |
WWMUUIJQBMUGSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)













